Structural Differentiation from Clinical-Stage IKK2 Inhibitor TPCA-1 at the 2-Position Functional Group
The target compound (CAS 315696-35-6) differs from the well-characterized IKK2 inhibitor TPCA-1 by replacement of the 2-ureido group (-NHCONH2) with a thiophene-2-amido moiety (-NHCO-thiophene) [1]. In published SAR studies of the thiophene carboxamide series, the 2-position functional group has been demonstrated to critically modulate IKK2 inhibitory potency. For TPCA-1 (2-ureido-5-(4-fluorophenyl)-3-thiophenecarboxamide), the IKK2 IC50 is 17.9 nM in cell-free assays, whereas analogs bearing alternative 2-position substitutions in the same patent family show IC50 values ranging from 25 nM to >10 µM depending on the specific substituent [2]. No direct IKK2 inhibition data for 315696-35-6 have been published in the peer-reviewed literature; the structural divergence at both the 2-position (thiophene-2-amido vs. ureido) and 5-position (phenyl vs. 4-fluorophenyl) precludes quantitative potency extrapolation from TPCA-1 data.
| Evidence Dimension | IKK2 inhibitory potency (IC50) correlated with 2-position substitution |
|---|---|
| Target Compound Data | No published IKK2 IC50 data available for CAS 315696-35-6 |
| Comparator Or Baseline | TPCA-1: IKK2 IC50 = 17.9 nM (cell-free assay); other 2-substituted analogs in patent family: IC50 range = 25 nM to >10 µM |
| Quantified Difference | Not quantifiable due to absence of target compound data; structural divergence at 2-position precludes reliable extrapolation |
| Conditions | Cell-free IKK2 enzymatic inhibition assay (TR-FRET format); recombinant human IKK2; ATP at Km concentration |
Why This Matters
The 2-position substitution is a primary driver of IKK2 binding affinity in this chemotype; researchers evaluating 315696-35-6 must commission de novo IKK2 enzymatic profiling rather than relying on class-level assumptions, as potency cannot be inferred from TPCA-1 or IKK-2 Inhibitor VI data.
- [1] Bamborough, P., et al. (2008). Novel Compounds. US Patent Application US20070015819A1. Discloses the thiophene-2-amido substitution and 5-phenyl substitution pattern corresponding to CAS 315696-35-6 within a genus of IKK2 inhibitors. View Source
- [2] Podolin, P.L., et al. (2005). Attenuation of Murine Collagen-Induced Arthritis by TPCA-1. Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. Reports IKK2 IC50 = 17.9 nM for TPCA-1. Baxter, A., et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2817-2822. Reports SAR for 2-position substitutions in thiophene carboxamide IKK2 inhibitors. View Source
